molecular formula C9H16O3 B1625412 Ethyl (1-hydroxycyclopentyl)acetate CAS No. 3197-76-0

Ethyl (1-hydroxycyclopentyl)acetate

Cat. No. B1625412
CAS RN: 3197-76-0
M. Wt: 172.22 g/mol
InChI Key: FFQXMPGGIREDHJ-UHFFFAOYSA-N
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Description

Ethyl (1-hydroxycyclopentyl)acetate is a chemical compound with the molecular formula C9H16O3 . It has a molecular weight of 172.22 . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for Ethyl (1-hydroxycyclopentyl)acetate is 1S/C9H16O3/c1-2-12-8(10)7-9(11)5-3-4-6-9/h11H,2-7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

Ethyl (1-hydroxycyclopentyl)acetate is a liquid . Its exact physical and chemical properties such as boiling point, melting point, and density are not provided in the search results.

Scientific Research Applications

Biomedical Research

Ethyl (1-hydroxycyclopentyl)acetate has been studied in biomedical contexts, particularly in understanding its distribution within organisms after administration. For instance, Shormanov and Pravdyuk (2017) investigated the dynamics of its distribution in warm-blooded animals after intravenous administration, using chromatography and spectrophotometry techniques. This research provides insights into how such compounds behave in biological systems, which is crucial for biomedical applications (Shormanov & Pravdyuk, 2017).

Industrial Applications

Ethyl acetate, a related compound, has industrial relevance, particularly in ester production. Kruis et al. (2017) identified a new enzyme (Eat1) from yeast Wickerhamomyces anomalus, which is crucial in ethyl acetate production. This discovery is significant for the development of biobased ethyl acetate production, a sustainable alternative to current methods (Kruis et al., 2017).

Environmental Analysis

In environmental research, Du et al. (2014) developed a method using ethyl acetate for the determination of tetracyclines in water. This approach is crucial for monitoring water quality and ensuring environmental safety (Du et al., 2014).

Chemical Process Research

Ethyl (1-hydroxycyclopentyl)acetate’s derivatives have been studied in chemical process research. Krammer and Vogel (2000) explored the hydrolysis of esters, including ethyl acetate, in sub- and supercritical water, shedding light on the reaction mechanisms important in industrial processes (Krammer & Vogel, 2000).

properties

IUPAC Name

ethyl 2-(1-hydroxycyclopentyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-2-12-8(10)7-9(11)5-3-4-6-9/h11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFQXMPGGIREDHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(CCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40473052
Record name ethyl (1-hydroxycyclopentyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40473052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(1-hydroxycyclopentyl)acetate

CAS RN

3197-76-0
Record name ethyl (1-hydroxycyclopentyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40473052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Under nitrogen atmosphere 30 mL of THF was added to 6.09 g (10 mmol, 1.0 equivalent) of BrZnCH2COOEt.THF)2. Under argon atmosphere, a solution of 0.84 g (10 mmol) of cyclopentanone in 5 mL of THF was added dropwise while stirring at 0˜5° C. The mixture was stirred at 20˜25° C. for 3 hours. 15 mL of 1N hydrochloric acid was added dropwise at 20° C. or lower, followed by dilution with 50 mL of ethyl acetate. Then, the layers were separated. The organic layer was washed successively with 10 mL (×2) of 1N hydrochloric acid, 10 mL of an aqueous saturated sodium chloride solution, 20 mL (×2) of an aqueous saturated sodium bicarbonate solution, and 10 mL (×2) of an aqueous saturated sodium chloride solution. After washing, the organic layer was dried with anhydrous magnesium sulfate. Concentration under reduced pressure afforded 1.73 g of the desired product (yield 94%).
Quantity
0.84 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
6.09 g
Type
reactant
Reaction Step Five
Name
Quantity
30 mL
Type
solvent
Reaction Step Five
Yield
94%

Synthesis routes and methods II

Procedure details

Under nitrogen atmosphere 30 mL of THF was added to 6.09 g (10 mmol, 1.0 equivalent) of BrZnCH2COOEt.THF)2. Under argon atmosphere, a solution of 0.84 g (10 mmol) of cyclopentanone in 5 mL of THF was added dropwise while stirring at 0˜5° C. The mixture was stirred at 20˜25° C. for 3 hours. 15 mL of 1N hydrochloric acid was added dropwise at 20° C. or lower, followed by dilution with 50 mL of ethyl acetate. Then, the layers were separated. The organic layer was washed successively with 10 mL (×2) of 1N hydrochloric acid, 10 mL of an aqueous saturated sodium chloride solution, 20 mL (×2) of an aqueous saturated sodium bicarbonate solution, and 10 mL (×2) of an aqueous saturated sodium chloride solution. After washing, the organic layer was dried with anhydrous magnesium sulfate. Concentration under reduced pressure afforded 1.73 g of the desired product (yield 94%).
Quantity
0.84 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
6.09 g
Type
reactant
Reaction Step Five
Name
Quantity
30 mL
Type
solvent
Reaction Step Five
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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